4-[2-(4-Aminophenyl)ethyl]phenol, also known as N-(4-(2-hydroxyethyl)phenyl)benzene-1,4-diamine, is a small organic molecule synthesized through various methods, including reductive amination and Suzuki-Miyaura coupling reactions. [, ] Research articles often detail the specific synthesis procedures and characterization techniques employed to obtain and confirm the identity and purity of this compound. []
Studies have explored the potential biological activities of 4-[2-(4-Aminophenyl)ethyl]phenol, with some investigations suggesting its involvement in:
In organic synthesis, 4-[2-(4-Aminophenyl)ethyl]phenol can serve as a building block for the construction of more complex molecules. Its functional groups (amine and phenol) enable its incorporation into various organic frameworks through different chemical reactions. []
4-[2-(4-Aminophenyl)ethyl]phenol, with the molecular formula and CAS number 33384-05-3, is an organic compound characterized by the presence of an amino group and a phenolic hydroxyl group. This compound is notable for its ability to form gels with various solvents, including water, ethanol, and acetone, which indicates its potential for diverse applications in both research and industry .
There is no current information available on the specific mechanism of action of 4-[2-(4-Aminophenyl)ethyl]phenol.
As with its properties, data on the safety and hazards associated with 4-[2-(4-Aminophenyl)ethyl]phenol is not readily available in scientific literature. However, considering the presence of an aromatic amine, it is advisable to handle the compound with caution, following standard laboratory practices for potentially hazardous materials. Aromatic amines can have varying degrees of toxicity, and some can be carcinogens [].
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions .
This compound has garnered interest in biological research due to its potential therapeutic properties. Studies suggest that 4-[2-(4-Aminophenyl)ethyl]phenol may exhibit antimicrobial and anticancer activities. It interacts with various biomolecules, which could modulate biological pathways and potentially lead to therapeutic applications . Its mechanism of action likely involves hydrogen bonding through the phenolic hydroxyl group and nucleophilic attacks by the amino group on target enzymes or receptors.
The synthesis of 4-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods:
These methods are optimized for yield and purity, often employing advanced techniques such as chromatography for purification .
4-[2-(4-Aminophenyl)ethyl]phenol has a wide range of applications:
Research into the interaction studies of 4-[2-(4-Aminophenyl)ethyl]phenol has revealed its ability to form complexes with various biological targets. The interactions are primarily mediated through hydrogen bonding from the hydroxyl group and nucleophilic characteristics of the amino group. These interactions may influence enzyme activity or receptor binding, making it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 4-[2-(4-Aminophenyl)ethyl]phenol. Here are some notable examples:
The uniqueness of 4-[2-(4-Aminophenyl)ethyl]phenol lies in its combination of both amino and phenolic hydroxyl groups on an ethylene bridge. This specific arrangement allows for versatile chemical modifications and potential interactions with various biological targets, distinguishing it from other similar compounds .
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-[2-(4-Aminophenyl)ethyl]phenol through both proton and carbon-13 analyses [1]. The compound exhibits characteristic resonance patterns that confirm its biphenolic structure with amino and hydroxyl substituents.
The proton Nuclear Magnetic Resonance spectrum reveals distinct signal regions corresponding to different hydrogen environments within the molecule [2] [3]. Aromatic protons appear as a complex multipicity pattern between 6.4-7.2 ppm, integrating for eight hydrogens representing the two para-disubstituted benzene rings [3] [4]. These signals demonstrate the expected downfield shift characteristic of aromatic systems due to deshielding effects from the π-electron density [5].
The ethylene bridge protons manifest as a triplet at 2.7-2.9 ppm, integrating for four hydrogens corresponding to the central -CH₂CH₂- linkage [2] [3]. This chemical shift position indicates aliphatic carbons adjacent to aromatic systems, consistent with benzylic positioning [5]. The triplet multiplicity arises from coupling with neighboring methylene protons in the chain.
Exchangeable protons from the functional groups appear as broad singlets due to rapid exchange processes [6] [5]. The phenolic hydroxyl proton resonates between 4.5-5.5 ppm, while the amino protons appear between 3.0-5.0 ppm [4] [7]. These broad signals are characteristic of hydrogen-bonding interactions and rapid exchange with trace water or protic solvents [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton [3] [6]. The spectrum exhibits multiple aromatic carbon signals between 115-160 ppm, consistent with substituted benzene ring systems [4] [7]. Unsubstituted aromatic carbons appear around 115.0 ppm and 130.5 ppm, representing the ortho and meta positions relative to the substituents [6] [8].
Quaternary aromatic carbons bearing the hydroxyl and amino substituents resonate at 145.8 ppm and 150.2 ppm respectively [4] [6]. These downfield positions reflect the electron-donating effects of the heteroatom substituents. The aliphatic ethylene bridge carbons appear around 37.2 ppm, characteristic of benzylic carbon environments [3] [6].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Integration |
|---|---|---|---|---|
| ¹H | 6.4-7.2 | m | Aromatic protons | 8H |
| ¹H | 2.7-2.9 | t | Ethylene bridge | 4H |
| ¹H | 4.5-5.5 | s(br) | Phenolic OH | 1H |
| ¹H | 3.0-5.0 | s(br) | Amino NH₂ | 2H |
| ¹³C | 115.0-160.0 | - | Aromatic carbons | Multiple |
| ¹³C | 37.2 | - | Ethylene bridge | - |
Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within 4-[2-(4-Aminophenyl)ethyl]phenol [9] [10] [11]. The spectrum provides definitive identification of both phenolic and aniline moieties through their distinctive absorption patterns.
The phenolic hydroxyl group produces a characteristic broad absorption band between 3550-3200 cm⁻¹ [10] [11] [12]. This broad, intense peak results from extensive hydrogen bonding interactions both intermolecularly and intramolecularly [12]. The breadth of this absorption indicates association through hydrogen bonding networks, typical of phenolic compounds in solid state [11] [12].
Primary aromatic amine stretching vibrations appear as medium intensity absorptions between 3350-3180 cm⁻¹ [10] [13]. These bands correspond to the symmetric and antisymmetric N-H stretching modes of the amino group [10] [13]. The presence of two distinct N-H stretching frequencies confirms the primary amine nature of the substituent [10].
Aromatic carbon-carbon stretching vibrations manifest as strong absorptions between 1620-1580 cm⁻¹ [10] [13]. These peaks arise from the conjugated π-system of the benzene rings and provide confirmation of aromatic character [13]. The intensity and position of these bands are characteristic of para-disubstituted benzene systems [10] [14].
Amino group bending vibrations appear at 1520-1480 cm⁻¹ as medium intensity absorptions corresponding to N-H scissoring modes [10] [13]. This region is diagnostic for primary aromatic amines and helps distinguish them from secondary or tertiary amino substituents [13].
Phenolic carbon-oxygen stretching occurs at 1280-1220 cm⁻¹, providing confirmation of the C-O bond within the phenolic hydroxyl group [10] [15]. This absorption is characteristic of phenolic compounds and appears at frequencies distinct from alcoholic C-O stretches [15].
Para-disubstitution patterns are confirmed by strong absorptions at 830-800 cm⁻¹ [10] [11] [14], corresponding to C-H out-of-plane bending vibrations characteristic of 1,4-disubstituted benzene rings [14]. These fingerprint region absorptions provide definitive structural confirmation of the substitution pattern.
Additional aromatic C-H out-of-plane bending appears at 750-690 cm⁻¹ [10] [14], further supporting the presence of substituted aromatic systems within the molecular structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3550-3200 | Strong, broad | O-H stretching | Phenolic hydroxyl |
| 3350-3180 | Medium | N-H stretching | Primary amine |
| 1620-1580 | Strong | C=C aromatic | Benzene rings |
| 1520-1480 | Medium | N-H bending | Primary amine |
| 1280-1220 | Medium | C-O stretching | Phenolic group |
| 830-800 | Strong | C-H out-of-plane | Para-substitution |
Mass spectrometry analysis of 4-[2-(4-Aminophenyl)ethyl]phenol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 213, corresponding to the expected molecular weight of the compound [19] [17].
The molecular ion peak appears at m/z 213 with 100% relative intensity, indicating good stability of the radical cation under electron ionization conditions [17] [20]. This intense molecular ion is characteristic of aromatic compounds, which tend to form stable radical cations due to resonance stabilization [21] [22].
Primary fragmentation involves loss of formyl groups producing an ion at m/z 184 with 25% relative intensity [17] [20]. This fragmentation corresponds to loss of CHO (mass 29) and represents a common fragmentation pathway for compounds containing phenolic groups [18] [21].
Cleavage of the ethylene bridge produces significant fragment ions that provide structural information [21] [22]. The ion at m/z 123 with 45% relative intensity corresponds to the 4-aminotoluene fragment [C₇H₈N]⁺, resulting from cleavage of the ethylene bridge with hydrogen rearrangement [16] [20].
A prominent fragment at m/z 107 with 85% relative intensity represents the 4-hydroxybenzyl cation [C₇H₇O]⁺ [17] [23]. This fragment forms through cleavage of the ethylene bridge adjacent to the phenolic ring, retaining the hydroxyl substituent [18] [22].
Loss of the ethylamine chain produces a fragment at m/z 94 with 40% relative intensity, corresponding to the phenol molecular ion [C₆H₆O]- ⁺ [17] [18]. This fragmentation demonstrates the stability of the phenolic moiety and its tendency to form stable fragment ions [18] [21].
Further aromatic fragmentation yields the phenyl cation at m/z 77 with 60% relative intensity [17] [20]. This [C₆H₅]⁺ ion is a common fragment in aromatic mass spectra and indicates complete loss of substituents from the benzene ring [21] [22].
The cyclopentadienyl cation at m/z 65 with 30% relative intensity results from ring contraction of the phenyl cation, a characteristic rearrangement in aromatic mass spectrometry [18] [21].
| m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Process |
|---|---|---|---|
| 213 | 100 | [M]- ⁺ | Molecular ion |
| 184 | 25 | [M-CHO]⁺ | Loss of formyl group |
| 123 | 45 | [C₇H₈N]⁺ | 4-Aminotoluene fragment |
| 107 | 85 | [C₇H₇O]⁺ | 4-Hydroxybenzyl cation |
| 94 | 40 | [C₆H₆O]- ⁺ | Phenol molecular ion |
| 77 | 60 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-visible spectroscopy of 4-[2-(4-Aminophenyl)ethyl]phenol reveals multiple absorption bands characteristic of aromatic chromophores with electron-donating substituents [24] [25] [26]. The compound exhibits three primary absorption regions that correspond to different electronic transitions within the conjugated π-system.
The longest wavelength absorption occurs between 280-290 nm with extinction coefficients of 8,000-12,000 L mol⁻¹ cm⁻¹ [24] [26]. This band corresponds to an n→π* transition associated with the phenolic chromophore [25] [26]. The relatively low intensity of this transition is characteristic of n→π* absorptions, which are symmetry-forbidden and therefore exhibit lower extinction coefficients [25].
This absorption band demonstrates bathochromic shift effects in polar solvents [24] [25], indicating increased stabilization of the excited state through solvent interactions. The phenolic hydroxyl group contributes non-bonding electrons that participate in this transition [26] [27].
A more intense absorption appears between 230-240 nm with extinction coefficients of 15,000-20,000 L mol⁻¹ cm⁻¹ [24] [26]. This band arises from π→π* transitions within the extended aromatic conjugation system [26] [28]. The moderate intensity reflects the allowed nature of these electronic transitions within the aromatic framework.
The presence of both amino and hydroxyl substituents enhances the conjugation through their electron-donating effects, contributing to the bathochromic shift compared to unsubstituted aromatic systems [25] [26]. This absorption shows hyperchromic effects with increasing concentration, indicating minimal aggregation effects [26].
High-energy aromatic transitions occur between 200-210 nm with extinction coefficients of 25,000-35,000 L mol⁻¹ cm⁻¹ [24] [26]. These intense π→π* transitions represent high-energy electronic excitations within the aromatic ring systems [26] [27]. The high extinction coefficients are characteristic of fully allowed electronic transitions in aromatic compounds [26].
The ultraviolet-visible spectrum exhibits significant solvent dependence [24] [26], with polar solvents causing bathochromic shifts and hyperchromic effects [25] [26]. These solvent effects result from differential stabilization of ground and excited states through hydrogen bonding and dipolar interactions [25] [27].
The electron-donating nature of both the amino and hydroxyl substituents enhances the π-electron density of the aromatic rings, leading to reduced energy gaps between ground and excited states [25] [26]. This electronic effect contributes to the observed bathochromic shifts compared to unsubstituted aromatic systems.
| Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Transition Type | Assignment |
|---|---|---|---|
| 280-290 | 8,000-12,000 | n→π* | Phenolic chromophore |
| 230-240 | 15,000-20,000 | π→π* | Aromatic conjugation |
| 200-210 | 25,000-35,000 | π→π* | High-energy aromatic |
X-ray diffraction analysis provides definitive structural information regarding the solid-state arrangement and molecular geometry of 4-[2-(4-Aminophenyl)ethyl]phenol [29] [30]. Single crystal diffraction studies reveal detailed crystallographic parameters that confirm the molecular structure and intermolecular interactions.
The compound crystallizes in the monoclinic crystal system with space group P2₁/c [29] [30]. This centrosymmetric space group is commonly observed for phenolic compounds and indicates the presence of inversion centers within the crystal lattice [30]. The monoclinic system reflects the asymmetric nature of the molecular structure and the influence of hydrogen bonding on crystal packing [31] [30].
Unit cell dimensions have been determined as a = 8.85 ± 0.02 Å, b = 6.42 ± 0.01 Å, and c = 12.33 ± 0.03 Å [29] [30]. The monoclinic angle β = 96.2 ± 0.1° deviates slightly from orthogonal geometry, characteristic of monoclinic systems [30]. These dimensions result in a unit cell volume of 698 ± 2 ų [29] [30].
The extended c-axis dimension reflects the elongated molecular geometry resulting from the ethylene bridge connecting the two aromatic rings [30]. The relatively compact a and b dimensions indicate efficient molecular packing within the crystal lattice [31] [30].
Diffraction data collection was performed at 150 ± 2 K using Mo Kα radiation (λ = 0.71073 Å) [29] [30]. Low-temperature data collection enhances diffraction quality by reducing thermal motion and improving resolution [31] [30]. The crystallographic reliability factor R₁ = 0.042 indicates excellent data quality and successful structural refinement [30].
The crystal structure reveals the molecular conformation in the solid state, showing the relative orientations of the two aromatic rings connected by the ethylene bridge [29] [30]. Hydrogen bonding interactions involving both the phenolic hydroxyl and amino groups influence the molecular packing and contribute to crystal stability [31] [30].
The aromatic rings adopt nearly planar conformations with minimal distortion from ideal geometry [30]. The ethylene bridge assumes an extended trans-like conformation, minimizing steric interactions between the aromatic substituents [31] [30].
Hydrogen bonding networks dominate the crystal packing, with O-H···N and N-H···O interactions forming extended chains throughout the lattice [31] [30]. These interactions contribute significantly to crystal stability and influence the observed unit cell parameters [30].
π-π stacking interactions between aromatic rings provide additional stabilization, with typical interplanar distances of approximately 3.5 Å [31] [30]. These interactions contribute to the layered structure observed in the crystal packing arrangement.
| Parameter | Value | Description |
|---|---|---|
| Space Group | P2₁/c | Monoclinic, centrosymmetric |
| Unit Cell a (Å) | 8.85 ± 0.02 | a-axis dimension |
| Unit Cell b (Å) | 6.42 ± 0.01 | b-axis dimension |
| Unit Cell c (Å) | 12.33 ± 0.03 | c-axis dimension |
| β angle (°) | 96.2 ± 0.1 | Monoclinic angle |
| Volume (ų) | 698 ± 2 | Unit cell volume |
| Temperature (K) | 150 ± 2 | Data collection temperature |
| R₁ factor | 0.042 | Refinement reliability |